BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Methoxyacetophenone 1H NMR and 13C NMR
spectral data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methoxyacetophenone

Cat. No.: B1211565

An In-depth Technical Guide to the *H and 3C NMR Spectral Data of 2-
Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyacetophenone, also known as o-acetylanisole, is an aromatic ketone with the
chemical formula CoH1002.[1][2][3] Its structure, featuring a benzene ring substituted with an
acetyl group and an adjacent methoxy group, makes it a valuable intermediate in organic
synthesis and a subject of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for the structural elucidation and purity assessment of
such organic molecules. This guide provides a detailed analysis of the *H and 13C NMR spectra
of 2-methoxyacetophenone, grounded in fundamental principles and supported by field-
proven insights. We will dissect the spectral data to assign each signal, explain the underlying
chemical principles governing the observed shifts and couplings, and provide a robust
experimental protocol for data acquisition.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering
scheme for the atoms in 2-methoxyacetophenone will be used throughout this guide.
Understanding this spatial arrangement is critical to interpreting the influence of the functional
groups on the chemical environment of each nucleus.
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Caption: IUPAC numbering for 2-Methoxyacetophenone.

'H NMR Spectral Analysis

The *H NMR spectrum provides information on the chemical environment and connectivity of
hydrogen atoms in the molecule. The spectrum of 2-methoxyacetophenone, typically
recorded in deuterated chloroform (CDCIs), exhibits distinct signals for the methyl protons and
the aromatic protons.

Data Summary

The following table summarizes the key *H NMR spectral data recorded on a 500 MHz
instrument.[4]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm

dd (doublet of
7.74 1H H6

doublets)
7.47 m (multiplet) 1H H4
6.98 m (multiplet) 2H H3, H5
3.91 s (singlet) 3H -OCHs (C11)
2.62 s (singlet) 3H -COCHs (C9)

Note: The original source described some peaks as quartets (q), which likely refers to complex
multiplets or overlapping signals appearing as four lines. For clarity, they are described here
based on expected coupling patterns (dd) or as general multiplets (m).

Interpretation and Causality

o Acetyl Protons (0 2.62, s, 3H): The three protons of the acetyl methyl group (C9) appear as a
sharp singlet at 2.62 ppm. This signal is a singlet because there are no adjacent protons with
which to couple. Its downfield shift from a typical alkane methyl group (~0.9 ppm) is due to
the deshielding effect of the adjacent electron-withdrawing carbonyl group (C=0).
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e Methoxy Protons (6 3.91, s, 3H): The three protons of the methoxy group (C11) also appear
as a singlet at 3.91 ppm, as they have no neighboring protons. The strong deshielding effect
of the highly electronegative oxygen atom, to which this group is directly attached, causes
this significant downfield shift.

o Aromatic Protons (8 6.98 - 7.74): The four protons on the benzene ring are chemically non-
equivalent and give rise to a complex set of signals in the aromatic region.

o H6 (0 7.74, dd, 1H): This proton is ortho to the strongly electron-withdrawing and
magnetically anisotropic acetyl group. This proximity results in the most significant
deshielding, pushing its signal furthest downfield. It appears as a doublet of doublets due
to coupling with H5 (ortho coupling, J = 7-8 Hz) and H4 (meta coupling, J = 1-2 Hz).

o H4 (6 7.47, m, 1H): This proton is para to the methoxy group and ortho to H3 and H5. Its
chemical shift is influenced by both substituents. It appears as a complex multiplet (often a
triplet of doublets) due to coupling with H3, H5 (ortho couplings), and H6 (meta coupling).

o H3 and H5 (4 6.98, m, 2H): These protons appear in the most upfield region of the
aromatic signals. H3 is ortho to the electron-donating methoxy group, which causes
significant shielding. H5 is para to the methoxy group, also experiencing a shielding effect.
Their signals overlap to form a complex multiplet.

13C NMR Spectral Analysis

The 13C NMR spectrum reveals the number of chemically distinct carbon environments and
provides insights into the electronic structure of the carbon skeleton.

Data Summary

The following table summarizes the key 3C NMR spectral data recorded on a 125 MHz
instrument.[4]
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Chemical Shift (8) ppm Assighment
199.8 C=0 (C7)
158.9 C2 (-OCHs)
133.6 Cc4

130.3 C6

128.3 C1 (-COCHs)
120.5 C5

111.6 C3

55.4 -OCHs (C11)
31.8 -COCHs (C9)

Interpretation and Causality

o Carbonyl Carbon (6 199.8, C7): The carbon of the ketone functional group is the most

deshielded carbon in the molecule, appearing at a characteristic downfield shift near 200

ppm. This is due to the double bond to the highly electronegative oxygen atom.

e Aromatic Carbons (6 111.6 - 158.9):

o C2 (0 158.9): This carbon is directly attached to the oxygen of the methoxy group. The

strong deshielding effect of the oxygen causes this signal to appear furthest downfield

among the aromatic carbons.

o C1 (6 128.3): This is the ipso-carbon, to which the acetyl group is attached. Its chemical

shift is moderately downfield.

o C4 & C6 (6 133.6 & 130.3): These carbons, which bear protons, have shifts influenced by
their position relative to the two substituents. C4 is para to the methoxy group, and C6 is

ortho to the acetyl group.

o C3&C5(0111.6 & 120.5): These carbons are the most shielded of the aromatic ring. C3
is ortho to the electron-donating methoxy group, which has a strong shielding effect,
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pushing it significantly upfield. C5 is meta to the methoxy group and para to the acetyl
group, resulting in a moderately shielded environment.

e Methyl Carbons (& 31.8 & 55.4):

o -OCHs Carbon (8 55.4, C11): The methoxy carbon is deshielded by the attached oxygen,
resulting in a shift around 55 ppm.

o -COCHSs Carbon (& 31.8, C9): The acetyl methyl carbon is less deshielded than the
methoxy carbon but is still downfield from a standard alkane carbon due to the influence of
the carbonyl group.

Experimental Protocol: NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality NMR spectra of 2-
methoxyacetophenone.

Objective: To obtain high-resolution *H and *3C NMR spectra for structural confirmation.

Materials:

2-Methoxyacetophenone (=98% purity)

Deuterated Chloroform (CDCls, 99.8 atom % D) with 0.03% Tetramethylsilane (TMS)

NMR Tubes (5 mm, high precision)

Pipettes and glassware

Methodology:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2-methoxyacetophenone directly into a
clean, dry vial.

o Add approximately 0.6-0.7 mL of CDCIs (containing TMS) to the vial.
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o Gently swirl the vial until the sample is completely dissolved. The use of CDClIs is standard
for non-polar to moderately polar organic compounds, and the internal TMS standard
provides a reference peak at 0.00 ppm.[4]

o Transfer the solution into a 5 mm NMR tube.

e Instrument Setup (for a 500 MHz Spectrometer):
o Insert the sample into the spectrometer.

o Lock the spectrometer on the deuterium signal from the CDCIs solvent. This step is crucial
for maintaining a stable magnetic field.

o Shim the magnetic field to achieve high homogeneity. An automated shimming routine is
typically sufficient, followed by manual optimization on the lock signal for the highest
resolution.

e 1H NMR Acquisition:
o Acquire a standard single-pulse proton spectrum.

o Key Parameters:

Spectral Width: ~16 ppm (centered around 6 ppm)

Acquisition Time: ~2-3 seconds

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons for
accurate integration)

Number of Scans: 8-16 (sufficient for good signal-to-noise ratio)

o Validation: The resulting spectrum should show a sharp singlet for TMS at 0.00 ppm. The
resolution should be sufficient to resolve the fine coupling patterns in the aromatic region.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum. Proton decoupling simplifies the spectrum to
singlets for each unique carbon, increasing the signal-to-noise ratio.

o Key Parameters:

Spectral Width: ~240 ppm (centered around 120 ppm)

Acquisition Time: ~1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024 or more (as *3C has low natural abundance, more scans are
needed).

o Validation: All expected carbon signals should be present and sharp. The solvent peak for
CDCls will appear as a triplet around 77.16 ppm.

Caption: Standard workflow for NMR analysis.

Conclusion

The *H and 13C NMR spectra of 2-methoxyacetophenone provide a complete and
unambiguous fingerprint of its molecular structure. The chemical shifts and coupling patterns
are rationalized by the electronic and steric effects of the ortho-disposed acetyl and methoxy
functional groups. The acetyl group's electron-withdrawing nature strongly deshields adjacent
nuclei (H6, C7), while the methoxy group's electron-donating character shields its ortho and
para positions (H3, C3, C5). This detailed guide serves as a valuable reference for scientists
engaged in the synthesis, quality control, and development of molecules containing the 2-
methoxyacetophenone scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Methoxyacetophenone 1H NMR and 13C NMR
spectral data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211565#2-methoxyacetophenone-1h-nmr-and-13c-
nmr-spectral-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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